3,3,5,5-Tetramethylmorpholin-2-one
Overview
Description
3,3,5,5-Tetramethylmorpholin-2-one is a chemical compound with the CAS Number: 90032-83-0 . It has a molecular weight of 157.21 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3,3,5,5-tetramethyl-2-morpholinone . Its InChI Code is 1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 . This suggests that the compound has a morpholinone ring with four methyl groups attached to it.Physical And Chemical Properties Analysis
3,3,5,5-Tetramethylmorpholin-2-one is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
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Pharmaceutical Research : This compound could be used in the development of new drugs or therapies. It might be used as a reagent or solvent in various chemical reactions involved in drug synthesis .
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Material Science : In material science, it could be used in the synthesis of new materials or in the modification of existing ones. Its properties might make it useful in creating materials with specific characteristics .
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Environmental Research : This compound could be used in studies related to environmental science. For example, it might be used in experiments studying its breakdown in the environment or its effects on different ecosystems .
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Industrial Applications : In industry, it might be used in the production of various products or in different industrial processes. Its specific properties could make it useful in certain types of manufacturing .
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Chemical Synthesis : This compound could be used as a reagent in various types of chemical reactions. It might be used in the synthesis of other compounds or in the modification of existing ones .
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Analytical Chemistry : In analytical chemistry, it might be used in the development of new analytical methods or in the improvement of existing ones. It could be used as a standard or reference compound in various types of analyses .
properties
IUPAC Name |
3,3,5,5-tetramethylmorpholin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2)5-11-6(10)8(3,4)9-7/h9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBKUYDNRBNODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520818 | |
Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5,5-Tetramethylmorpholin-2-one | |
CAS RN |
90032-83-0 | |
Record name | 3,3,5,5-Tetramethylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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